Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a fluorine atom, an oxo group, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The resulting intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its role in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Ethyl 6-iodo-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.
Properties
IUPAC Name |
ethyl 6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-5,9H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRPLORMPCIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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